Protochlorophyllide

Description

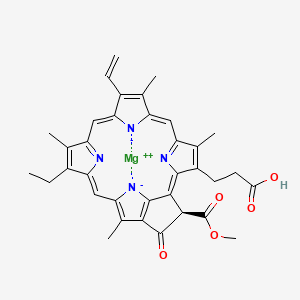

Structure

2D Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C35H32MgN4O5 |

|---|---|

Poids moléculaire |

613 g/mol |

Nom IUPAC |

magnesium;3-[(3R)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23),21-undecaen-22-yl]propanoic acid |

InChI |

InChI=1S/C35H34N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8,12-14,31H,1,9-11H2,2-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2/t31-;/m1./s1 |

Clé InChI |

QBPCOMNNISRCTC-JSSVAETHSA-L |

SMILES isomérique |

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(=C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)[C@H](C4=O)C(=O)OC)C)C.[Mg+2] |

SMILES canonique |

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(=C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)C(C4=O)C(=O)OC)C)C.[Mg+2] |

Synonymes |

Monovinyl Protochlorophyllide MV PChlide MV-PChlide Protochlorophyllide Protochlorophyllide A Protochlorophyllide, Monovinyl |

Origine du produit |

United States |

Foundational & Exploratory

The Protochlorophyllide Biosynthesis Pathway in Higher Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protochlorophyllide biosynthesis pathway in higher plants, a critical route for the synthesis of chlorophyll (B73375), the cornerstone of photosynthesis. This document details the core enzymatic steps, regulatory mechanisms, and key intermediates, presenting quantitative data, detailed experimental protocols, and visual representations of the pathway and associated workflows.

Introduction to this compound Biosynthesis

The synthesis of chlorophyll in higher plants is a tightly regulated and complex metabolic pathway. A key intermediate in this pathway is this compound, the immediate precursor to chlorophyllide. The biosynthesis of this compound begins with the formation of 5-aminolevulinic acid (ALA) and proceeds through a series of enzymatic reactions involving protoporphyrin IX and the insertion of magnesium. In angiosperms, the final step, the reduction of this compound to chlorophyllide, is a light-dependent process, highlighting the crucial role of light in the greening of plants. Understanding this pathway is fundamental for research in plant physiology, agricultural science, and for the development of novel herbicides and plant growth regulators.

Core Enzymatic Steps and Intermediates

The biosynthesis of this compound from 5-aminolevulinic acid involves several key enzymes, each representing a potential point of regulation. The primary steps are outlined below.

5-Aminolevulinic Acid (ALA) Synthesis

In higher plants, ALA is synthesized from glutamate (B1630785) via the C5 pathway, a three-step process localized in the plastids.[1][2] This is the rate-limiting step in chlorophyll biosynthesis.[3]

Formation of Protoporphyrin IX

Two molecules of ALA are condensed to form porphobilinogen (B132115), and four porphobilinogen molecules are subsequently polymerized and modified to form protoporphyrinogen (B1215707) IX. The final step in this part of the pathway is the oxidation of protoporphyrinogen IX to protoporphyrin IX, catalyzed by protoporphyrinogen IX oxidase (PPO) .[4][5] PPO is a target for several classes of herbicides.[4]

Magnesium Chelation

The insertion of a magnesium ion into the protoporphyrin IX ring is the first committed step towards chlorophyll synthesis and is catalyzed by magnesium chelatase . This complex enzyme consists of three subunits: ChlI, ChlD, and ChlH.[6][7] The reaction is ATP-dependent.[6]

Formation of this compound

Following magnesium insertion, a series of enzymatic reactions, including the activity of Mg-protoporphyrin IX monomethyl ester (oxidative) cyclase, leads to the formation of this compound.

Reduction of this compound to Chlorophyllide

In angiosperms, the final step is the light-dependent reduction of this compound to chlorophyllide, catalyzed by NADPH:this compound oxidoreductase (POR) .[8][9] This enzyme exists in different isoforms, with PORA and PORB being the most studied. PORA is abundant in etiolated tissues and is rapidly degraded upon illumination, while PORB is present in both dark- and light-grown plants.[8] There are two distinct enzyme systems that catalyze this reduction: a light-dependent POR (LPOR) and a light-independent, or dark-operative, POR (DPOR).[9][10] Angiosperms exclusively rely on LPOR for the greening process, which is why they become etiolated in the dark.[9][10]

Quantitative Data

Enzyme Kinetic Parameters

| Enzyme | Organism/Isoform | Substrate | Km (µM) | Vmax (nmol·min-1·mg-1) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| This compound Oxidoreductase (POR) | Pea (Pisum sativum) | NADPH | 8.7 ± 1.9 | 20.6 ± 0.9 | - | - | [11] |

| This compound | 0.27 ± 0.04 | [11] | |||||

| Barley (Hordeum vulgare) POR A | This compound | - | - | - | - | [10] | |

| Barley (Hordeum vulgare) POR B | This compound | - | - | - | ~6-fold higher than POR A | [10] | |

| Magnesium Chelatase (BchH subunit) | Rhodobacter capsulatus | BchH-proto | - | - | - | Hill coefficient: 1.85 (sigmoidal kinetics) | [8] |

| Protoporphyrinogen Oxidase | Maize (Zea mays) etioplast | - | - | - | IC50 (acifluorfen-methyl) = 4 nM | - | [12] |

Intermediate Concentrations in Plant Tissues

| Intermediate | Plant Species/Tissue | Condition | Concentration | Reference |

| This compound | Arabidopsis thaliana seedlings | Etiolated | Elevated levels | [8] |

| This compound | Arabidopsis thaliana seedlings | pif mutants (etiolated) | Higher than wild-type | [8] |

| Protoporphyrin IX | Arabidopsis thaliana | - | 0.05 ± 0.02 mg·kg-1 | [13] |

| Mg-protoporphyrin IX | Arabidopsis thaliana | - | 0.08 ± 0.01 mg·kg-1 | [13] |

| Protoporphyrin IX | Camellia sinensis var. sinensis | Leaf | 1.67 ± 0.12 mg·kg-1 | [13] |

| Mg-protoporphyrin IX | Camellia sinensis var. sinensis | Leaf | 3.37 ± 0.10 mg·kg-1 | [13] |

| This compound | Arabidopsis thaliana wild-type | 4-day-old etiolated seedlings | ~1.2 nmol/g FW | [13] |

| This compound | Arabidopsis thaliana pgp1-1 mutant | 4-day-old etiolated seedlings | Decreased by 41% compared to wild-type | [13] |

Experimental Protocols

Quantification of this compound in Etiolated Seedlings

This method utilizes fluorescence spectroscopy for a sensitive quantification of this compound.[10]

Materials:

-

Etiolated seedlings (e.g., Arabidopsis thaliana grown in complete darkness for 5 days at 22°C after germination induction)[10]

-

Ice-cold acetone (B3395972): 0.1 M ammonium (B1175870) hydroxide (B78521) (9:1, v/v)[10]

-

Microcentrifuge tubes

-

Polypropylene (B1209903) pestle

-

Chilled benchtop centrifuge (>12,000 x g)[10]

-

Fluorescence spectrophotometer

-

Glass cuvettes

Procedure:

-

Under a dim green safelight, excise a known number of etiolated seedlings (e.g., 20-30 Arabidopsis seedlings) and place them in a pre-chilled microcentrifuge tube on ice.[10]

-

Add 0.4 mL of ice-cold acetone:ammonium hydroxide solution.[10]

-

Homogenize the tissue thoroughly using a polypropylene pestle.[10]

-

Centrifuge at >12,000 x g for 5 minutes at 4°C.[10]

-

Carefully transfer the supernatant to a new, clean microcentrifuge tube.[10]

-

Re-extract the pellet with another 0.4 mL of the ice-cold acetone:ammonium hydroxide solution, and repeat the centrifugation.[10]

-

Combine the supernatants from both extractions.[10]

-

Set the baseline of the fluorescence spectrophotometer to zero using 80% (v/v) acetone.

-

Measure the fluorescence emission of the sample at approximately 636 nm with an excitation wavelength of 440 nm.[10]

In Vitro Assay for Protoporphyrinogen Oxidase (PPO) Activity

This fluorometric assay measures the formation of protoporphyrin IX from protoporphyrinogen IX.

Materials:

-

PPO enzyme preparation (e.g., isolated mitochondria or chloroplasts, or recombinant enzyme)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.5% (v/v) Tween 20

-

Protoporphyrin IX

-

Sodium amalgam (freshly prepared)

-

10 mM KOH

-

Nitrogen gas

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Preparation of Protoporphyrinogen IX (Substrate):

-

Dissolve protoporphyrin IX in 10 mM KOH.

-

Add freshly prepared sodium amalgam to the protoporphyrin IX solution under a gentle stream of nitrogen gas.

-

Stir until the solution becomes colorless and non-fluorescent, indicating complete reduction.

-

Carefully remove the sodium amalgam. The resulting protoporphyrinogen IX solution should be kept on ice and used immediately.

-

-

Assay Setup:

-

Add 180 µL of assay buffer to each well of the microplate.

-

Add 10 µL of the PPO enzyme preparation to each well. Include a no-enzyme control.

-

To measure inhibition, add the inhibitor (e.g., acifluorfen-methyl (B165782) dissolved in DMSO) to the desired final concentration. Add the same volume of DMSO to the control wells.

-

Initiate the reaction by adding 10 µL of the freshly prepared protoporphyrinogen IX substrate to each well.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader set at the desired temperature (e.g., 37°C).

-

Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) with excitation at ~405 nm and emission at ~635 nm. The rate of fluorescence increase is proportional to PPO activity.

-

In Vitro Assay for Magnesium Chelatase Activity

This assay measures the insertion of Mg2+ into protoporphyrin IX.[14]

Materials:

-

Chloroplast extract or purified recombinant subunits (ChlI, ChlD, ChlH)

-

Homogenization Buffer: 50 mM Tricine (pH 7.8), 0.5 M sorbitol, 1 mM MgCl2, 0.1% (w/v) bovine serum albumin (BSA), and 1 mM dithiothreitol (B142953) (DTT)[14]

-

Assay Buffer: Homogenization buffer without BSA, containing 4 mM MgATP in a regenerating system (60 mM phosphocreatine/creatine phosphokinase, 10 units mL-1) and 10 mM MgCl2[14]

-

Protoporphyrin IX

-

Spectrofluorometer

Procedure:

-

Enzyme Preparation:

-

Homogenize leaf tissue in ice-cold homogenization buffer and centrifuge at 5,000 x g for 10 minutes at 4°C to pellet chloroplasts.[14]

-

Resuspend the chloroplast pellet in a small volume of homogenization buffer.

-

-

Assay:

-

Incubate the chloroplast extract in the assay buffer.

-

Add protoporphyrin IX to initiate the reaction.

-

Incubate at the desired temperature (e.g., 30°C) in the dark.

-

Stop the reaction at different time points by adding acetone.

-

-

Detection:

-

Centrifuge to pellet the precipitated protein.

-

Measure the fluorescence of the supernatant using a spectrofluorometer with excitation at ~420 nm and emission at ~595 nm to detect the formation of Mg-protoporphyrin IX.

-

HPLC Analysis of Chlorophyll Precursors

This method allows for the separation and quantification of various chlorophyll precursors.[11]

Materials:

-

Plant tissue extract (e.g., using acetone or methanol)

-

HPLC system with a fluorescence detector and a C18 reverse-phase column[11]

-

Solvent A: 35% methanol (B129727) and 15% acetonitrile (B52724) in 0.25 M pyridine[15]

-

Solvent B: 50% methanol in acetonitrile[15]

-

Standards for each precursor to be quantified

Procedure:

-

Sample Preparation:

-

Extract pigments from a known amount of plant tissue using an appropriate solvent (e.g., 80% acetone).

-

Centrifuge to remove debris and filter the supernatant.

-

-

HPLC Separation:

-

Inject the sample onto the C18 column.

-

Elute the pigments using a gradient of Solvent B into Solvent A. A typical gradient might be from 35% to 64% Solvent B over 30 minutes.[15]

-

-

Detection:

-

Quantification:

-

Identify and quantify the peaks by comparing their retention times and fluorescence spectra to those of authentic standards.

-

Signaling Pathways and Logical Relationships

The this compound biosynthesis pathway is tightly regulated and integrated with other cellular processes. Feedback inhibition and the light-dependency of key steps are crucial for maintaining homeostasis and preventing the accumulation of phototoxic intermediates.

Caption: Overview of the this compound biosynthesis pathway in higher plants.

Caption: Experimental workflow for the in vitro assay of PPO activity.

Conclusion

The this compound biosynthesis pathway is a fundamental process in higher plants, essential for the production of chlorophyll and the establishment of photosynthetic capacity. This guide has provided a detailed overview of the core enzymatic steps, quantitative data on enzyme kinetics and intermediate concentrations, and comprehensive experimental protocols for the study of this pathway. The provided diagrams offer a visual representation of the pathway and associated experimental workflows. This information serves as a valuable resource for researchers, scientists, and drug development professionals working in the fields of plant science, agriculture, and herbicide development. Further research into the regulatory networks governing this pathway will continue to provide insights into plant growth and development and offer new avenues for crop improvement and weed management.

References

- 1. Mg-Protoporphyrin IX Signals Enhance Plant’s Tolerance to Cold Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Characterization of Mg-Chelatase CHLI Subunit in Pea (Pisum sativum L.) [frontiersin.org]

- 3. Frontiers | Impaired Magnesium Protoporphyrin IX Methyltransferase (ChlM) Impedes Chlorophyll Synthesis and Plant Growth in Rice [frontiersin.org]

- 4. Dynamics of Etiolation Monitored by Seedling Morphology, Carotenoid Composition, Antioxidant Level, and Photoactivity of this compound in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chlorophyllides: Preparation, Purification, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Simple Method for Quantification of this compound in Etiolated Arabidopsis Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. en.bio-protocol.org [en.bio-protocol.org]

- 12. Reconstitution of an Active Magnesium Chelatase Enzyme Complex from the bchI, -D, and -H Gene Products of the Green Sulfur Bacterium Chlorobium vibrioforme Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Frontiers | Expression of the Arabidopsis Mg-chelatase H subunit alleviates iron deficiency-induced stress in transgenic rice [frontiersin.org]

- 15. Detection and Quantification of Heme and Chlorophyll Precursors Using a High Performance Liquid Chromatography (HPLC) System Equipped with Two Fluorescence Detectors [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Protochlorophyllide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protochlorophyllide is a pivotal intermediate in the biosynthesis of chlorophylls, the primary pigments responsible for photosynthesis. As a magnesium-containing tetrapyrrole, its unique chemical structure and photophysical properties are of significant interest to researchers in biochemistry, plant biology, and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. It includes detailed experimental protocols for its extraction, purification, and characterization, and visualizes its biosynthetic pathway and regulatory mechanisms.

Chemical Structure and Properties

This compound is a porphyrin derivative characterized by a tetrapyrrole macrocycle with a central magnesium ion. It is structurally similar to chlorophyll (B73375) but lacks the C17 phytol (B49457) tail and possesses a double bond in the D ring, which is reduced during the final steps of chlorophyll synthesis.[1]

Molecular Structure

The molecular formula for this compound a, the most common form, is C35H32MgN4O5.[2][3] Key structural features include a methoxycarbonyl group, a vinyl group, an ethyl group, and a propanoic acid side chain attached to the macrocycle.[3]

Table 1: Chemical Identifiers for this compound a

| Identifier | Value |

| Molecular Formula | C35H32MgN4O5 |

| Molar Mass | Approximately 613.0 g/mol [2][3] |

| CAS Number | 20369-67-9[2][3] |

| Synonyms | This compound a, Monovinyl this compound[1][3] |

Stereochemistry

The reduction of the C17=C18 double bond in the D ring of this compound to form chlorophyllide is a stereospecific reaction.[4] This crucial step is catalyzed by the enzyme this compound oxidoreductase.

Physicochemical Properties

The extended π-conjugated system of the tetrapyrrole ring gives this compound its characteristic spectroscopic properties. It is highly fluorescent, a property that is often exploited for its detection and quantification.[1]

Table 2: Physicochemical and Spectroscopic Properties of this compound a

| Property | Value | Solvent/Conditions |

| Absorption Maxima (Soret band) | ~439 nm | 77 K[5] |

| Absorption Maxima (Qy band) | ~626 - 630 nm | Acetone, 77 K[5][6] |

| Fluorescence Emission Maximum | ~631 - 633 nm | 77 K[5] |

| Molar Extinction Coefficient (ε) | 30.4 x 10^3 L mol-1 cm-1 | at 626 nm in 80% Acetone[6] |

Biosynthesis and Biological Role

This compound is a key intermediate in the chlorophyll biosynthetic pathway, which begins with the amino acid glutamate (B1630785).[7] Its conversion to chlorophyllide is a critical regulatory step in the greening of plants.

Biosynthetic Pathway from Glutamate

The biosynthesis of this compound is a complex, multi-step process that occurs within the plastids of plant cells. The pathway starts from glutamate and proceeds through several key intermediates, including 5-aminolevulinic acid (ALA) and protoporphyrin IX.

Conversion to Chlorophyllide

The final step in the formation of the chlorophyll macrocycle is the reduction of this compound to chlorophyllide. This reaction is catalyzed by this compound oxidoreductase (POR) and can be either light-dependent or light-independent.[8]

In angiosperms, this conversion is strictly light-dependent and is catalyzed by the light-dependent this compound oxidoreductase (LPOR).[9] The enzyme forms a ternary complex with this compound and NADPH in the dark. Upon illumination, the excited this compound molecule facilitates the transfer of a hydride from NADPH to the C17 position of the D ring.[9]

References

- 1. A Simple Method for Quantification of this compound in Etiolated Arabidopsis Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. Spectroscopic and kinetic characterization of the light-dependent enzyme this compound oxidoreductase (POR) using monovinyl and divinyl substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Chlorophyllides: Preparation, Purification, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plant this compound Oxidoreductases A and B: CATALYTIC EFFICIENCY AND INITIAL REACTION STEPS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectroscopic characterization of the first ultrafast catalytic intermediate in this compound oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Dynamics of Etiolation Monitored by Seedling Morphology, Carotenoid Composition, Antioxidant Level, and Photoactivity of this compound in Arabidopsis thaliana [frontiersin.org]

- 9. Chloroplast biogenesis 88. This compound b occurs in green but not in etiolated plants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Protochlorophyllide Reductase in Chlorophyll Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorophyll (B73375), the cornerstone of photosynthesis, undergoes a complex biosynthetic pathway, with the reduction of protochlorophyllide (Pchlide) to chlorophyllide (Chlide) serving as a critical regulatory step. This conversion is catalyzed by the enzyme this compound reductase (POR). Two distinct, non-homologous enzymes carry out this reaction: the light-dependent this compound oxidoreductase (LPOR) and the light-independent (dark-operative) this compound oxidoreductase (DPOR). This technical guide provides an in-depth exploration of the mechanisms, regulation, and experimental analysis of these vital enzymes, offering valuable insights for researchers in plant biology, biochemistry, and drug development.

Introduction

The synthesis of chlorophyll is fundamental to life on Earth, enabling the conversion of light energy into chemical energy. The penultimate step in this pathway, the stereospecific reduction of the D-ring of the Pchlide macrocycle, is a key point of regulation.[1] Angiosperms exclusively rely on the light-dependent LPOR, rendering them unable to produce chlorophyll in the dark, a phenomenon known as etiolation.[1] In contrast, gymnosperms, algae, and some photosynthetic bacteria possess the light-independent DPOR, allowing for chlorophyll synthesis in the absence of light.[1] Understanding the intricate workings of these enzymes is paramount for fields ranging from agricultural biotechnology to the development of novel herbicides and therapeutic agents targeting photosynthetic organisms.

The Two Families of this compound Reductase

LPOR and DPOR are evolutionarily and structurally distinct enzymes that catalyze the same reaction through fundamentally different mechanisms.

Light-Dependent this compound Oxidoreductase (LPOR)

LPOR is a single-subunit, NADPH-dependent enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily.[2] It is one of the few known enzymes that directly utilizes light for its catalytic activity.[2] The reaction mechanism involves the formation of a ternary complex with its substrates, Pchlide and NADPH.[1] Upon absorption of a photon by the bound Pchlide, a rapid hydride transfer from NADPH to the C17 position of Pchlide is initiated, followed by a proton transfer to the C18 position, completing the reduction to chlorophyllide.[3]

Light-Independent this compound Oxidoreductase (DPOR)

DPOR is a more complex, multi-subunit enzyme with remarkable structural and sequential similarity to nitrogenase.[1][2] It is composed of three subunits: ChlL, ChlN, and ChlB.[4] The catalytic mechanism is ATP-dependent and involves the transfer of electrons from a donor, such as ferredoxin, to the Pchlide substrate.[2] The ChlL subunit functions as an ATP-dependent reductase, transferring electrons to the ChlN/ChlB catalytic component where Pchlide is bound and reduced.[4] This process is highly sensitive to oxygen, which likely drove the evolution of the oxygen-insensitive LPOR.[2]

Quantitative Data on this compound Reductase Activity

The kinetic properties and substrate binding affinities of POR isoforms have been characterized, providing insights into their catalytic efficiency and regulation.

| Enzyme | Substrate | Km (μM) | Vmax (μM·min-1) | kcat (s-1) | kcat/Km (M-1s-1) | Kd (μM) | Reference |

| Barley POR A | Pchlide | - | - | - | - | - | [5] |

| Barley POR B | Pchlide | - | - | - | - | - | [5] |

| T. elongatus LPOR | Monovinyl Pchlide | 1.36 ± 0.34 | 0.53 ± 0.05 | - | - | 1.37 ± 0.28 | [4] |

| T. elongatus LPOR | Divinyl Pchlide | 0.92 ± 0.33 | 0.61 ± 0.05 | - | - | 0.83 ± 0.24 | [4] |

| Synechocystis sp. PCC 6803 LPOR | Pchlide | 8.6 | - | - | - | 7.7 ± 0.7 | [6] |

Table 1: Kinetic Parameters and Dissociation Constants of this compound Reductases. This table summarizes key quantitative data for different POR enzymes, highlighting their substrate affinities and catalytic efficiencies.

Regulation of this compound Reductase

The expression and activity of POR are tightly regulated to coordinate chlorophyll synthesis with developmental and environmental cues, particularly light.

Transcriptional Regulation by Light

Light, perceived by photoreceptors such as phytochromes, is a primary regulator of POR gene expression. In the dark, Phytochrome-Interacting Factors (PIFs) accumulate and repress the transcription of light-responsive genes, including POR. Upon illumination, phytochromes are activated and trigger the degradation of PIFs, leading to the de-repression of POR gene expression and subsequent chlorophyll synthesis.

References

- 1. Reconstitution of Diphthine Synthase Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. Spectroscopic and kinetic characterization of the light-dependent enzyme this compound oxidoreductase (POR) using monovinyl and divinyl substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 6. Enzymology below 200 K: The kinetics and thermodynamics of the photochemistry catalyzed by this compound oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

Protochlorophyllide Fluorescence: A Technical Guide to Spectral Properties and Analysis

For Researchers, Scientists, and Drug Development Professionals

Protochlorophyllide (Pchlide), a key intermediate in the chlorophyll (B73375) biosynthesis pathway, is a highly fluorescent molecule. Its distinct spectral properties provide a powerful tool for studying the final, light-dependent step of chlorophyll synthesis, a process of significant interest in plant biology, bio-inspired energy systems, and the development of photosensitizing drugs. This technical guide provides an in-depth overview of the fluorescence emission and excitation spectra of this compound, details the experimental protocols for their measurement, and outlines the biochemical pathway of its phototransformation.

Core Concepts in this compound Fluorescence

This compound's fluorescence is intimately linked to its molecular environment and its association with the enzyme this compound oxidoreductase (POR). In etiolated plants grown in the dark, Pchlide accumulates and exists in several spectral forms, each with characteristic fluorescence emission and excitation maxima. The most prominent of these is the photoactive Pchlide-POR complex. Upon illumination, this complex undergoes a rapid photoreduction to form chlorophyllide (Chlide), leading to a dramatic shift in the fluorescence spectrum.

The intrinsic fluorescence of Pchlide and its phototransformation product, Chlide, allows for sensitive and specific monitoring of the chlorophyll biosynthesis process. Understanding the spectral characteristics of these molecules is crucial for interpreting experimental data and for applications leveraging their photosensitizing properties.

Quantitative Spectral Data

The fluorescence properties of this compound are highly dependent on its aggregation state and environment. Several distinct spectral forms have been identified in vivo and in vitro, each with unique emission and excitation maxima. The following tables summarize key quantitative data from low-temperature (77 K) fluorescence spectroscopy studies.

Table 1: Fluorescence Emission and Excitation Maxima of this compound Spectral Forms in Etiolated Leaves (77 K)

| Spectral Form | Excitation Maximum (nm) | Emission Maximum (nm) | Reference |

| Pchlide F633 | 440, 628 | 631-633 | [1][2][3] |

| Pchlide F644 | 444, 637 | 640-644 | [3][4][5] |

| Pchlide F655 (Photoactive) | 450, 650 | 655-656 | [1][2][4] |

| Far-Red Form 1 | 658 | 666 | [6] |

| Far-Red Form 2 | 668 | 680 | [6] |

| Far-Red Form 3 | 677 | 690 | [6] |

Table 2: Fluorescence Lifetimes of this compound Forms (77 K)

| Pchlide Form | Lifetime Component(s) | Lifetime (ns) | Notes | Reference |

| Short-wavelength (monomeric) | Fast | 0.3 - 0.8 | Protein-bound | [1][7] |

| Slow | 6.2 - 7.1 | [1][7] | ||

| Long-wavelength (aggregated) | Fast | 0.3 - 0.8 | [1][7] | |

| Slow | 5.1 - 6.7 | Reflects aggregated Pchlide | [1][7] | |

| Free Pchlide in solution | Single Exponential | ~10 | For comparison | [1] |

Table 3: Fluorescence Properties of this compound in Organic Solvents

| Solvent | Excitation Wavelength (nm) | Emission Maximum (nm) | Fluorescence Lifetime (ns) | Stokes Shift (cm⁻¹) | Reference |

| Dioxane | - | - | 5.2 | 50 - 300 | [8][9] |

| Methanol | - | - | 3.5 | 50 - 300 | [8][9] |

| Water-Methanol (25%) | - | - | 2.9 | - | [8] |

| Water | - | - | 2.5 & 0.4 (double exponential) | - | [8] |

Experimental Protocols

The measurement of this compound fluorescence typically involves low-temperature fluorescence spectroscopy to resolve the different spectral forms and minimize non-radiative decay processes.

Sample Preparation (Etiolated Seedlings)

-

Plant Material: Germinate and grow seedlings (e.g., barley, wheat, pea, or Arabidopsis) in complete darkness for 5-7 days to allow for the accumulation of this compound.[10][11]

-

Harvesting: Under a dim green safe light, harvest the etiolated leaves or cotyledons. All subsequent steps should be performed in the dark or under dim green light to prevent photoconversion.

-

Sample Mounting: For in vivo measurements, intact leaves can be mounted in a sample holder. For extracts, tissue is typically frozen in liquid nitrogen and ground to a fine powder.[11]

-

Extraction (Optional): Pchlide can be extracted from the ground tissue using 80% (v/v) acetone (B3395972). The extract should be kept cold and in the dark.[11]

Low-Temperature Fluorescence Spectroscopy

-

Instrumentation: A fluorescence spectrophotometer equipped with a low-temperature (liquid nitrogen, 77 K) sample holder is required.[11]

-

Baseline Correction: Set the baseline of the spectrophotometer to zero using the appropriate solvent (e.g., 80% acetone for extracts).[11]

-

Excitation: Excite the sample at a wavelength corresponding to the Soret band of Pchlide, typically around 440 nm, to obtain a general emission spectrum.[2][11] To selectively excite different forms, other wavelengths can be used (e.g., 460 nm for the long-wavelength form).[2]

-

Emission Scan: Record the fluorescence emission spectrum, typically from 600 nm to 800 nm. The emission maximum for Pchlide in acetone extracts is around 636 nm.[11] In intact tissue at 77 K, distinct peaks corresponding to different Pchlide forms will be visible.[1][2]

-

Excitation Scan: To obtain an excitation spectrum, set the emission monochromator to a specific wavelength (e.g., the peak of a fluorescence band) and scan a range of excitation wavelengths.[2]

-

Data Analysis: The resulting spectra can be analyzed to determine peak positions and relative intensities. Gaussian deconvolution can be used to resolve overlapping spectral components.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key biological pathway and a typical experimental workflow for studying this compound fluorescence.

Caption: Phototransformation of this compound to Chlorophyllide.

Caption: Workflow for this compound Fluorescence Spectroscopy.

Factors Influencing this compound Fluorescence

Several factors can influence the fluorescence properties of this compound:

-

Aggregation: Monomeric Pchlide exhibits short-wavelength fluorescence, while aggregated forms, often associated with the prolamellar body in etioplasts, show red-shifted, long-wavelength fluorescence.[1][7]

-

Protein Binding: The binding of Pchlide to the POR enzyme is crucial for the formation of the photoactive complex and influences its spectral characteristics.[1]

-

Solvent Polarity: The polarity of the solvent affects the fluorescence lifetime and Stokes shift of Pchlide in solution.[8][9][12]

-

Photoconversion: Illumination triggers the conversion of the fluorescent Pchlide to the less fluorescent chlorophyllide, providing a direct measure of the photoreduction reaction.[4][13]

-

Temperature: Low temperatures (77 K) are used to enhance fluorescence quantum yield and resolve the different spectral forms by minimizing vibrational de-excitation.[1][11]

Conclusion

The fluorescence of this compound is a sensitive and informative probe for investigating the final steps of chlorophyll biosynthesis. By understanding the distinct spectral signatures of its various forms and the factors that influence them, researchers can gain valuable insights into this fundamental biological process. The methodologies and data presented in this guide provide a solid foundation for the design and interpretation of experiments in plant science, bio-hybrid technology, and photodynamic therapy development.

References

- 1. Fluorescence lifetimes of this compound in plants with different proportions of short-wavelength and long-wavelength this compound spectral forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ps.ueb.cas.cz [ps.ueb.cas.cz]

- 3. Article [protein.bio.msu.ru]

- 4. This compound oxidoreductase B-catalyzed this compound photoreduction in vitro: Insight into the mechanism of chlorophyll formation in light-adapted plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectroscopic and kinetic characterization of the light-dependent enzyme this compound oxidoreductase (POR) using monovinyl and divinyl substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescence lifetimes and spectral properties of this compound in organic solvents in relation to the respective parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Sites of Photoconversion of this compound to Chlorophyllide in Barley Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. protein.bio.msu.ru [protein.bio.msu.ru]

The Discovery and Enduring Significance of Protochlorophyllide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protochlorophyllide, a key intermediate in the biosynthesis of chlorophylls, stands as a central molecule in our understanding of photosynthesis and plant physiology. Its discovery and the subsequent elucidation of its conversion to chlorophyllide have been pivotal in shaping our knowledge of tetrapyrrole biosynthesis. This technical guide provides an in-depth historical perspective on the discovery of this compound, detailing the key scientific milestones and the researchers who illuminated its role. Furthermore, it presents a comprehensive overview of the quantitative data associated with this compound, including its spectral and kinetic properties, and provides detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in the fields of plant biology, biochemistry, and drug development, offering a deep dive into the foundational science of this critical biomolecule.

A Historical Perspective: Unraveling the Path to Chlorophyll (B73375)

The journey to understanding chlorophyll biosynthesis was a gradual process, built upon the foundational discoveries of early photosynthesis research. While the overall process of photosynthesis was being outlined in the 18th and 19th centuries, the intricate biochemical pathways remained a mystery. The discovery of this compound was a critical turning point, providing a tangible intermediate in the final steps of chlorophyll synthesis.

The timeline below highlights some of the key discoveries that paved the way for and directly led to our current understanding of this compound:

| Year | Scientist(s) | Key Discovery/Contribution |

| 1771 | Joseph Priestley | Demonstrated that plants release a substance that supports combustion (later identified as oxygen).[1] |

| 1779 | Jan Ingenhousz | Showed that sunlight is necessary for plants to produce oxygen and that this process only occurs in the green parts of the plant.[2] |

| 1854 | Julius von Sachs | Provided evidence that glucose is produced during photosynthesis and is stored as starch in chloroplasts.[1] |

| 1948 | S. Granick | Proposed that this compound is the immediate precursor to chlorophyll a. |

| 1952 | J.B. Wolff & L. Price | Isolated and characterized a "protochlorophyll holochrome," a complex of this compound and protein, from etiolated bean leaves. |

| 1953 | J.H.C. Smith & V.M.K. Young | Demonstrated the light-dependent conversion of this compound to chlorophyllide in vitro. |

| 1978 | W. T. Griffiths | Reconstituted the light-dependent conversion of this compound to chlorophyllide using isolated etioplast membranes, NADPH, and this compound.[3] |

| 1995 | Armstrong et al. | Identified two distinct NADPH:this compound oxidoreductases (POR A and POR B) in barley.[4] |

| 2010 | Muraki et al. | Determined the X-ray crystal structure of the light-independent this compound reductase (DPOR).[5][6][7] |

| 2020 | Dong et al. | Determined the crystal structure of a light-dependent this compound oxidoreductase (LPOR).[4] |

The Central Molecule: this compound

This compound is a tetrapyrrole, structurally similar to chlorophyll but lacking the phytol (B49457) tail and with an unreduced D-ring.[8] It is a highly fluorescent molecule, and mutants that accumulate it often appear reddish under blue light.[8] In angiosperms, the conversion of this compound to chlorophyllide is a light-dependent process, which is why plants grown in the dark (etiolated) are pale.[8]

Spectroscopic Properties

The spectral characteristics of this compound are crucial for its detection and quantification. Different forms of this compound exist within the plant, primarily distinguished by their association with the this compound oxidoreductase (POR) enzyme and their aggregation state. These forms exhibit distinct absorption and fluorescence emission maxima.

| Form | Absorption Maxima (nm) | Fluorescence Emission Maxima (nm) | Description |

| Free this compound (in vitro) | ~432, ~623 | ~630 | Monomeric, unbound form in organic solvents. |

| Pchlide-POR-NADPH Complex (Short-wavelength) | ~638 | ~644 | A photoactive ternary complex. |

| Pchlide-POR-NADPH Complex (Long-wavelength) | ~650 | ~655-657 | An aggregated, highly photoactive form of the ternary complex found in the prolamellar bodies of etioplasts.[9][10] |

| Photoinactive this compound | ~628 | ~633 | A form that is not readily converted to chlorophyllide upon illumination. |

The Light-Dependent Conversion to Chlorophyllide

The conversion of this compound to chlorophyllide is a pivotal, light-driven step in chlorophyll biosynthesis in angiosperms. This reaction is catalyzed by the enzyme light-dependent this compound oxidoreductase (LPOR). The overall reaction involves the reduction of the C17=C18 double bond in the D-ring of this compound, utilizing NADPH as the reductant.

References

- 1. scilit.com [scilit.com]

- 2. Spectroscopic and kinetic characterization of the light-dependent enzyme this compound oxidoreductase (POR) using monovinyl and divinyl substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reconstitution of chlorophyllide formation by isolated etioplast membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Light dependent this compound oxidoreductase: a succinct look - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray crystal structure of the light-independent this compound reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ovid.com [ovid.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. protein.bio.msu.ru [protein.bio.msu.ru]

- 10. rroij.com [rroij.com]

The Core Function of Light-Dependent Protochlorophyllide Oxidoreductase: A Technical Guide

Abstract

Light-dependent protochlorophyllide oxidoreductase (LPOR) is a unique photoenzyme that plays a pivotal role in the biosynthesis of chlorophyll (B73375), the cornerstone of photosynthesis. This technical guide provides an in-depth exploration of the core function of LPOR, detailing its catalytic mechanism, structural features, and regulation. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating chlorophyll biosynthesis, photo-enzyme catalysis, and potential applications in herbicide development and synthetic biology. This document summarizes key quantitative data, provides detailed experimental protocols for the study of LPOR, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this essential enzyme.

Introduction

The conversion of this compound (Pchlide) to chlorophyllide (Chlide) is a critical, light-requiring step in the chlorophyll biosynthesis pathway in angiosperms and other oxygenic photosynthetic organisms.[1] This reaction, the stereospecific reduction of the D-ring of the Pchlide macrocycle, is catalyzed by the nuclear-encoded, plastid-localized enzyme, light-dependent this compound oxidoreductase (LPOR; EC 1.3.1.33).[2] LPOR is one of the few known enzymes that directly utilizes light energy to drive its catalytic activity, making it a fascinating subject for studying photo-biocatalysis.[3]

LPOR belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and utilizes NADPH as a reductant.[3] In the dark, LPOR forms a ternary complex with its substrates, Pchlide and NADPH.[4] Upon illumination, the Pchlide chromophore absorbs a photon, initiating a series of ultrafast photochemical events that culminate in the transfer of a hydride ion from NADPH and a proton from a conserved active site residue to the C17 and C18 positions of Pchlide, respectively.[5]

In higher plants, multiple isoforms of LPOR, such as PORA, PORB, and PORC in Arabidopsis thaliana, are differentially expressed during development and in response to environmental cues, suggesting distinct physiological roles.[6] The regulation of LPOR expression is tightly controlled by light signaling pathways, primarily mediated by phytochrome (B1172217) photoreceptors and downstream transcription factors. Given its essential role in chlorophyll synthesis, LPOR is a potential target for the development of novel herbicides.

This guide will delve into the molecular intricacies of LPOR function, presenting a compilation of quantitative data, detailed experimental methodologies, and visual diagrams to provide a thorough understanding of this vital photoenzyme.

Catalytic Mechanism and Structure

The catalytic cycle of LPOR is a light-triggered process that involves the formation of a ternary complex, photoactivation, and subsequent reduction of Pchlide.

2.1. The Catalytic Cycle

-

Ternary Complex Formation: In the absence of light, LPOR binds to its substrates, Pchlide and NADPH, to form a stable ternary complex (LPOR-Pchlide-NADPH).[4]

-

Photoactivation: Upon illumination, the Pchlide molecule within the active site absorbs a photon of light. This excites the Pchlide to a higher energy state.

-

Hydride Transfer: The photoactivated Pchlide facilitates the stereospecific transfer of a hydride ion (H-) from the pro-S face of the nicotinamide (B372718) ring of NADPH to the C17 position of the Pchlide D-ring.[5]

-

Proton Transfer: Concurrently or immediately following hydride transfer, a proton (H+) is transferred from a conserved tyrosine residue within the active site to the C18 position of the Pchlide D-ring.[5]

-

Product Release: The product, chlorophyllide (Chlide), and NADP+ are subsequently released from the enzyme, allowing for a new catalytic cycle to begin.

2.2. Structural Features

The crystal structure of cyanobacterial LPOR has been solved, providing significant insights into its function.[7] The enzyme exhibits a canonical Rossmann fold for NADPH binding, a characteristic feature of the SDR superfamily. The active site is located in a cleft between the nucleotide-binding domain and a C-terminal substrate-binding domain.

Key structural elements include:

-

NADPH Binding Pocket: A highly conserved region that accommodates the NADPH cofactor.

-

Substrate Binding Cavity: A hydrophobic pocket that specifically binds the Pchlide substrate in close proximity to the nicotinamide ring of NADPH.

-

Proton Relay Network: A series of amino acid residues, including a conserved tyrosine, that are proposed to facilitate the transfer of a proton to the C18 of Pchlide.

Quantitative Data on LPOR Activity

The catalytic efficiency and substrate affinity of LPOR have been characterized for various isoforms and substrates. The following tables summarize key quantitative data from published literature.

Table 1: Michaelis-Menten Kinetic Parameters for LPOR Isoforms

| LPOR Isoform | Substrate | Km (µM) | Vmax (µM·min-1) | Source(s) |

| Barley PORA | Pchlide | 1.1 ± 0.2 | - | [8] |

| Barley PORB | Pchlide | 0.2 ± 0.05 | - | [8] |

| Synechocystis sp. PCC 6803 | Monovinyl Pchlide | 1.36 ± 0.34 | 0.53 ± 0.05 | [9] |

| Synechocystis sp. PCC 6803 | Divinyl Pchlide | 0.92 ± 0.33 | 0.61 ± 0.05 | [9] |

Table 2: Catalytic Efficiency of LPOR Isoforms

| LPOR Isoform | kcat (s-1) | kcat/Km (M-1s-1) | Source(s) |

| Barley PORA | 0.015 | 1.36 x 104 | [8] |

| Barley PORB | 0.088 | 4.4 x 105 | [8] |

Table 3: Quantum Yield of LPOR-Catalyzed Reaction

| Parameter | Wavelength | Quantum Yield (Φ) | Source(s) |

| Formation of Intermediate I675* | - | 0.64 ± 0.11 | [10] |

| Formation of Chlorophyllide | - | 0.26 ± 0.06 | [10] |

| Spectral Transformation (647 nm) | 647 nm | - | [11] |

Note: kcat and kcat/Km values are often context-dependent and can vary with experimental conditions.

Signaling Pathways Regulating LPOR

The expression of LPOR genes is intricately regulated by light signals, ensuring that chlorophyll synthesis is coordinated with the availability of light to prevent photo-oxidative damage. The phytochrome family of photoreceptors, which perceive red and far-red light, are the primary regulators of LPOR gene expression.

Upon light activation, phytochromes translocate to the nucleus where they interact with and modulate the activity of various transcription factors. Key players in this regulatory network include:

-

Phytochrome-Interacting Factors (PIFs): These are a family of basic helix-loop-helix (bHLH) transcription factors that act as negative regulators of photomorphogenesis, including the suppression of LPOR gene expression in the dark.[7][12] Upon light exposure, activated phytochromes induce the rapid phosphorylation and degradation of PIFs, thereby de-repressing the expression of LPOR genes.[13]

-

ELONGATED HYPOCOTYL 5 (HY5): This is a bZIP transcription factor that acts as a positive regulator of photomorphogenesis.[2][14] HY5 promotes the expression of LPOR and other light-induced genes by binding to their promoters.[15] The activity of HY5 is itself regulated by light through the COP1/SPA ubiquitin ligase complex.

The interplay between PIFs and HY5 provides a crucial mechanism for controlling LPOR expression during the transition from darkness to light.

References

- 1. Phytochromes and Phytochrome Interacting Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Transcription Factor HY5 Genomic Binding Sites Revealed Its Hierarchical Role in Light Regulation of Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of transcription factor HY5 genomic binding sites revealed its hierarchical role in light regulation of development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of Protein Post-Translational Modifications by Mass Spectrometry [ebrary.net]

- 5. Phytochrome B inhibits binding of Phytochrome-Interacting Factors to their target promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional analysis of isoforms of NADPH: this compound oxidoreductase (POR), PORB and PORC, in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PIFs: Systems Integrators in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The role of calcium in chloroplasts--an intriguing and unresolved puzzle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. orbi.uliege.be [orbi.uliege.be]

- 12. The phytochrome-interacting factor genes PIF1 and PIF4 are functionally diversified due to divergence of promoters and proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Light-Induced Phosphorylation and Degradation of the Negative Regulator PHYTOCHROME-INTERACTING FACTOR1 from Arabidopsis Depend upon Its Direct Physical Interactions with Photoactivated Phytochromes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HY5: a key regulator for light-mediated nutrient uptake and utilization by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

A Technical Guide to Protochlorophyllide Reductases: Illuminating the Differences Between Light-Dependent and Dark-Operative Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reduction of protochlorophyllide (Pchlide) to chlorophyllide (Chlide) is a critical, light-sensitive step in the biosynthesis of chlorophylls. This pivotal reaction is catalyzed by two distinct, evolutionarily unrelated enzymes: the light-dependent this compound reductase (LPOR) and the dark-operative this compound reductase (DPOR). This technical guide provides an in-depth exploration of the core differences between these two enzymes, focusing on their structural, mechanistic, and biochemical properties. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear, graphical representation of these complex biological systems.

Introduction

Chlorophyll (B73375), the cornerstone of photosynthesis, undergoes a complex biosynthetic pathway. The penultimate step, the stereospecific reduction of the C17=C18 double bond in the D-ring of this compound, is a key regulatory point.[1] The enzymes responsible for this transformation, LPOR and DPOR, exhibit remarkable differences in their evolutionary origins, structural architecture, and catalytic mechanisms. LPOR, found in angiosperms, algae, and cyanobacteria, is a single-subunit enzyme that harnesses light energy to drive catalysis.[2][3] In contrast, DPOR, present in gymnosperms, algae, cyanobacteria, and photosynthetic bacteria, is a multi-subunit, nitrogenase-like enzyme that catalyzes the reduction of Pchlide in an ATP-dependent manner, independent of light.[4][5] Understanding the fundamental distinctions between these two enzymes is crucial for research in photosynthesis, bioenergetics, and for potential applications in drug and herbicide development.

Core Differences: A Comparative Overview

The fundamental distinctions between LPOR and DPOR are summarized in the table below, highlighting their contrasting properties.

| Feature | Light-Dependent this compound Reductase (LPOR) | Dark-Operative this compound Reductase (DPOR) |

| Light Requirement | Absolutely dependent on light for activity.[2] | Light-independent; functions in the dark.[4] |

| Energy Source | Light energy (photons).[2] | ATP hydrolysis.[5] |

| Cofactor | NADPH.[6] | Reduced ferredoxin (in vivo), dithionite (B78146) (in vitro).[4][5] |

| Enzyme Family | Short-chain dehydrogenase/reductase (SDR) superfamily.[2] | Nitrogenase-like enzyme family.[4] |

| Structure | Monomeric, single polypeptide chain (~36 kDa).[6] | Multi-subunit complex composed of L-, N-, and B-subunits (e.g., BchL, BchN, BchB).[4][7] |

| Oxygen Sensitivity | Insensitive to oxygen.[8] | Highly sensitive to oxygen due to the presence of iron-sulfur clusters.[2] |

| Distribution | Angiosperms, algae, cyanobacteria.[2][9] | Gymnosperms, algae, cyanobacteria, photosynthetic bacteria.[1][2] |

| Evolutionary Origin | Evolved later, likely in response to increasing atmospheric oxygen.[9] | Considered the more ancient of the two enzymes. |

Quantitative Biochemical Data

The following tables summarize key quantitative data for LPOR and DPOR, providing a basis for direct comparison of their enzymatic properties.

Table 1: Kinetic Parameters of Light-Dependent this compound Reductase (LPOR)

| Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Source |

| Monovinyl this compound | 1.36 ± 0.34 | Not explicitly stated in µmol/min/mg | Rhodobacter capsulatus (recombinant) |

| Divinyl this compound | 0.92 ± 0.33 | Not explicitly stated in µmol/min/mg | Rhodobacter capsulatus (recombinant) |

Note: Vmax was reported as 0.53 ± 0.05 µM·min⁻¹ for MV Pchlide and 0.61 ± 0.05 µM·min⁻¹ for DV Pchlide under the specific assay conditions used in the study.

Table 2: Kinetic Parameters of Dark-Operative this compound Reductase (DPOR)

| Substrate/Cofactor | Km (µM) | Specific Activity (nmol/min/mg) | Organism/Source |

| This compound | 6.1 | 3.15 | Chlorobium tepidum (recombinant)[5] |

| ATP | 13.5 | 3.15 | Chlorobium tepidum (recombinant)[5] |

| Dithionite | 52.7 | 3.15 | Chlorobium tepidum (recombinant)[5] |

Table 3: Optimal Reaction Conditions

| Enzyme | Optimal pH | Optimal Temperature (°C) |

| LPOR | Generally neutral to slightly alkaline (e.g., pH 7.5-8.5) | Typically mesophilic (e.g., 25-37°C)[10][11][12] |

| DPOR | Around 7.5 | 25-30[13] |

Note: Optimal conditions can vary depending on the specific organism and assay conditions.

Mechanistic Insights and Signaling Pathways

The catalytic mechanisms of LPOR and DPOR are fundamentally different, reflecting their distinct evolutionary paths.

Light-Dependent this compound Reductase (LPOR) Mechanism

LPOR catalysis is a light-driven process. The enzyme forms a ternary complex with its substrates, Pchlide and NADPH.[6] Upon absorption of a photon by the Pchlide molecule, an excited state is formed, which initiates a hydride transfer from NADPH to the C17 position of Pchlide. This is followed by a proton transfer from a conserved tyrosine residue in the active site to the C18 position, completing the reduction to chlorophyllide.[14]

Dark-Operative this compound Reductase (DPOR) Mechanism

The mechanism of DPOR is analogous to that of nitrogenase and involves a series of ATP-dependent electron transfers. The L-protein (e.g., BchL), a homodimer containing a [4Fe-4S] cluster, acts as the reductase. It transfers electrons, one at a time, to the NB-protein (e.g., BchN-BchB), a heterotetramer that binds the Pchlide substrate.[7] This electron transfer is coupled to the hydrolysis of ATP. The reduced NB-protein then transfers two electrons and two protons to Pchlide to form chlorophyllide.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of LPOR and DPOR.

Recombinant Expression and Purification of LPOR

This protocol describes the expression of a His-tagged LPOR in E. coli and its subsequent purification.

Workflow:

Methodology:

-

Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with a suitable expression vector containing the LPOR gene with an N- or C-terminal polyhistidine tag. Plate on selective agar (B569324) plates and incubate overnight at 37°C.[15][16]

-

Expression: Inoculate a single colony into liquid media with the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, dilute the overnight culture into a larger volume of fresh media and grow to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.[17]

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). Lyse the cells by sonication on ice.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM). Elute the bound LPOR with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole. Aliquot the purified LPOR, flash-freeze in liquid nitrogen, and store at -80°C.

Recombinant Expression and Purification of DPOR Subunits

The three subunits of DPOR (L, N, and B) are typically expressed and purified separately or co-expressed.

Methodology:

-

Expression: The genes for the DPOR subunits (e.g., bchL, bchN, bchB) are cloned into suitable expression vectors. E. coli is a common host for expression. Co-expression of N and B subunits is often performed to ensure proper complex formation.[4][7]

-

Purification: Purification is typically carried out under anaerobic conditions due to the oxygen sensitivity of the Fe-S clusters. Affinity chromatography (e.g., Strep-tag or His-tag) is commonly used. The L-protein and the NB-complex are purified separately.[4][7]

Spectrophotometric Enzyme Activity Assay

The activity of both LPOR and DPOR can be monitored by measuring the decrease in absorbance of Pchlide or the increase in absorbance of Chlide.

LPOR Activity Assay:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl pH 7.8), NADPH (e.g., 1 mM), purified LPOR, and the substrate Pchlide (e.g., 5-20 µM).

-

Initiation and Measurement: The reaction is initiated by illumination with light of a suitable wavelength (e.g., red light, ~630-650 nm). The change in absorbance is monitored over time at the wavelength corresponding to the Soret peak of Pchlide (around 440 nm) or Chlide (around 436 nm and 670 nm).

-

Calculation: The initial reaction rate is calculated from the linear portion of the absorbance change versus time plot, using the appropriate molar extinction coefficient for Pchlide or Chlide.[18]

DPOR Activity Assay:

-

Reaction Mixture: The assay is performed under strict anaerobic conditions. The reaction mixture contains buffer (e.g., 100 mM HEPES-NaOH pH 7.5), an ATP-regenerating system (ATP, creatine (B1669601) phosphate, creatine kinase), MgCl₂, a reducing agent (e.g., sodium dithionite), the purified L-protein and NB-protein complex, and Pchlide.[13]

-

Initiation and Measurement: The reaction is typically initiated by the addition of ATP. The conversion of Pchlide to Chlide is monitored spectrophotometrically as described for the LPOR assay.

-

Calculation: The specific activity is calculated as nmol of Chlide formed per minute per mg of total protein.[5]

Determination of Km and Vmax

To determine the Michaelis-Menten constants, a series of enzyme assays are performed with varying concentrations of one substrate while keeping the concentrations of other substrates and cofactors constant.

Methodology:

-

Varying Substrate Concentrations: Set up a series of reactions with a range of Pchlide concentrations (for both LPOR and DPOR) or ATP/dithionite concentrations (for DPOR).

-

Measure Initial Velocities: Determine the initial reaction velocity (v₀) for each substrate concentration from the spectrophotometric assay data.

-

Data Analysis: Plot the initial velocities against the substrate concentrations. The data can be fitted to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation of the data to estimate these kinetic parameters.[19][20]

Conclusion

The light-dependent and dark-operative this compound reductases represent a fascinating case of convergent evolution, where two structurally and mechanistically distinct enzymes catalyze the same crucial reaction in chlorophyll biosynthesis. LPOR's reliance on light and its simple, single-subunit structure contrast sharply with the complex, ATP-driven, multi-subunit machinery of the nitrogenase-like DPOR. This in-depth guide has provided a comprehensive comparison of these two enzymes, from their fundamental properties to their detailed biochemical characteristics and the experimental methodologies used to study them. A thorough understanding of these differences is not only essential for advancing our knowledge of photosynthesis and plant biology but also holds significant potential for the development of novel herbicides and for bioengineering applications aimed at enhancing photosynthetic efficiency. The provided protocols and graphical representations serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into these remarkable enzymes.

References

- 1. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound reductase - Wikipedia [en.wikipedia.org]

- 3. Light-Dependent this compound Oxidoreductase: Phylogeny, Regulation, and Catalytic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reconstitution of light-independent this compound reductase from purified bchl and BchN-BchB subunits. In vitro confirmation of nitrogenase-like features of a bacteriochlorophyll biosynthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Plant this compound Oxidoreductases A and B: CATALYTIC EFFICIENCY AND INITIAL REACTION STEPS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzyme‐Substrate Complex Formation and Electron Transfer in Nitrogenase‐Like Dark‐Operative this compound Oxidoreductase (DPOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. monash.edu [monash.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Substrate Recognition of Nitrogenase-like Dark Operative this compound Oxidoreductase from Prochlorococcus marinus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How Photoactivation Triggers this compound Reduction: Computational Evidence of a Stepwise Hydride Transfer during Chlorophyll Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sinobiological.com [sinobiological.com]

- 16. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]

- 17. protocols.io [protocols.io]

- 18. Spectroscopic and kinetic characterization of the light-dependent enzyme this compound oxidoreductase (POR) using monovinyl and divinyl substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

- 20. Determination of Km and Vmax | Enzymology | Biotechnology Methods | Botany Laboratory Experiments | Biocyclopedia.com [biocyclopedia.com]

Whitepaper: The Role of Protochlorophyllide as a Photosensitizer

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protochlorophyllide (Pchlide), an immediate precursor in the biosynthesis of chlorophyll (B73375), is a potent endogenous photosensitizer.[1] While essential for photosynthesis, its accumulation in the absence of the enzyme this compound oxidoreductase (POR) can lead to light-dependent generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), causing significant cellular damage.[2][3] This dual nature makes Pchlide a subject of intense research, both for understanding plant photoprotection mechanisms and for its potential applications in photodynamic therapy (PDT) for antimicrobial and anticancer treatments. This technical guide provides a comprehensive overview of the photochemical properties of Pchlide, its mechanism of action as a photosensitizer, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the key pathways and workflows.

Introduction

Photosensitizers are molecules that, upon absorption of light, can convert light energy into chemical energy, often by transferring it to molecular oxygen to create highly reactive oxygen species (ROS).[4] This process forms the basis of photodynamic therapy (PDT), a clinically approved treatment modality for various cancers and pathogenic infections.[5][6]

This compound (Pchlide) is a tetrapyrrole intermediate in the chlorophyll biosynthesis pathway.[1] In angiosperms, the final step of converting Pchlide to chlorophyllide is catalyzed by the light-dependent enzyme NADPH:this compound oxidoreductase (POR).[7][8] In the dark, Pchlide can accumulate. If this accumulated, unbound Pchlide is exposed to light, it acts as a powerful photosensitizer.[1] This can lead to phototoxicity in plants, a phenomenon that necessitates strict regulation of the chlorophyll biosynthesis pathway.[9] Conversely, this potent photosensitizing ability presents an opportunity for therapeutic applications, where Pchlide can be used as an exogenous agent to induce targeted cell death upon light activation.

Photochemical and Photophysical Properties

Light Absorption

Like other porphyrin-based molecules, Pchlide has a characteristic absorption spectrum with an intense peak in the blue region, known as the Soret band, and weaker peaks in the red region, known as Q-bands.[10] These absorption properties are crucial for its function, as they determine the wavelengths of light required for its photoactivation. Different forms of Pchlide, such as monovinyl (MV) and divinyl (DV) this compound, exhibit slightly different absorption maxima.[10] In dark-grown leaves, multiple spectral forms of Pchlide can be identified with absorption peaks ranging from 631 nm to the far-red region (670-730 nm).[11][12]

Excited State Dynamics and Photosensitization Mechanism

Upon absorbing a photon, Pchlide is elevated from its ground state (S₀) to a short-lived singlet excited state (S₁). From the S₁ state, it can return to the ground state via fluorescence or undergo a process called intersystem crossing to a more stable, longer-lived triplet excited state (T₁).[13]

The photosensitizing action of Pchlide primarily occurs from this triplet state. It predominantly follows a Type II mechanism , where the excited triplet Pchlide transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[14][15]

Pchlide (T₁) + ³O₂ → Pchlide (S₀) + ¹O₂

This generated ¹O₂ is a potent oxidizing agent that can damage cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death.[2][14] While the Type II process is dominant, the possibility of Type I reactions, where the triplet sensitizer (B1316253) reacts directly with a substrate to produce radical ions, cannot be entirely excluded.[2]

This compound in Biological Systems

Endogenous Photosensitization and Plant Phototoxicity

In plants, the accumulation of free Pchlide is toxic.[1] Mutants with defects in the regulation of the chlorophyll biosynthesis pathway, such as the flu mutant in Arabidopsis, overaccumulate Pchlide in the dark.[16] Upon a dark-to-light shift, the massive generation of ¹O₂ within the plastids leads to rapid lipid peroxidation, oxidative stress, and programmed cell death.[2][16] This underscores the critical role of the POR enzyme, which rapidly converts Pchlide to the non-photosensitizing chlorophyllide, thereby protecting the plant from photooxidative damage.[3][9][15]

Exogenous Applications in Photodynamic Therapy (PDT)

The inherent photosensitizing properties of Pchlide make it a promising candidate for PDT.

-

Antimicrobial PDT (aPDI): Pchlide has been shown to be effective in the photoinactivation of both Gram-positive and Gram-negative bacteria.[17] For Gram-negative bacteria, which possess a protective outer membrane, a membrane-permeabilizing agent is required to facilitate Pchlide entry and achieve effective killing upon illumination.[17]

-

Anticancer PDT: As a natural compound, Pchlide and its derivatives are being explored for anticancer therapy. The principle involves the preferential accumulation of the photosensitizer in tumor tissue, followed by localized light irradiation to induce targeted tumor destruction.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the spectroscopic properties and photosensitizing efficacy of this compound.

Table 1: Spectroscopic Properties of this compound Forms

| This compound Form | Solvent/System | Absorption Maxima (nm) | Fluorescence Emission Maxima (nm) | Reference(s) |

|---|---|---|---|---|

| Monovinyl (MV) Pchlide | Low-temperature (77K) | 629, 422, 439 | 631 | [10] |

| Divinyl (DV) Pchlide | Low-temperature (77K) | 630, 429, 445 | 632 | [10] |

| Pchlide in Dark-Grown Leaves | Low-temperature (77K) | Soret region and multiple peaks/shoulders in the 631-728 nm range | 631, 656, 671, 685, 710, 728 |[11][12] |

Table 2: Photosensitizing Efficacy of this compound

| Target Organism | Pchlide Concentration | Additional Agents | Light Conditions | Outcome | Reference(s) |

|---|---|---|---|---|---|

| Staphylococcus aureus (Gram-positive) | 0.5 mg L⁻¹ | None | Tungsten lamp (0.1 mW cm⁻²) | Photochemical inactivation | [17] |

| Listeria monocytogenes (Gram-positive) | 0.5 mg L⁻¹ | None | Tungsten lamp (0.1 mW cm⁻²) | Photochemical inactivation | [17] |

| Escherichia coli (Gram-negative) | 10 mg L⁻¹ | Polymyxin (B74138) B nonapeptide (20 mg L⁻¹) | Tungsten lamp (0.1 mW cm⁻²) | Eradication | [17] |

| Yersinia pseudotuberculosis (Gram-negative) | 10 mg L⁻¹ | Polymyxin B nonapeptide (50 mg L⁻¹) | Tungsten lamp (0.1 mW cm⁻²) | Eradication |[17] |

Table 3: Kinetic Parameters of this compound Oxidoreductase (POR)

| Substrate | Kₘ (μM) | Vₘₐₓ (μM·min⁻¹) | Reference(s) |

|---|---|---|---|

| Monovinyl (MV) Pchlide | 1.36 ± 0.34 | 0.53 ± 0.05 | [10] |

| Divinyl (DV) Pchlide | 0.92 ± 0.33 | 0.61 ± 0.05 |[10] |

Key Experimental Protocols

Protocol for Evaluating Antimicrobial Photodynamic Inactivation (aPDI)

This protocol is adapted from studies on the photoinactivation of bacteria.[17]

-

Bacterial Culture Preparation: Grow bacterial strains (e.g., S. aureus, E. coli) to the mid-logarithmic phase in appropriate liquid broth. Harvest cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to a final density of ~10⁸ colony-forming units (CFU)/mL.

-

Incubation with Photosensitizer: Add Pchlide to the bacterial suspension to achieve the desired final concentration (e.g., 0.5 - 10 mg L⁻¹). For Gram-negative bacteria, add a membrane permeabilizer like polymyxin B nonapeptide. Incubate the mixture in the dark for a specified period (e.g., 30 minutes) at room temperature to allow for Pchlide uptake.

-

Illumination: Transfer the suspension to a suitable plate (e.g., 96-well plate). Expose the samples to light from a calibrated source (e.g., tungsten lamp, LED array) with a defined wavelength spectrum and irradiance (e.g., 0.1 mW cm⁻²). Control groups should include bacteria with Pchlide but no light, and bacteria with light but no Pchlide.

-

Viability Assessment: After illumination, perform serial dilutions of the samples in PBS. Plate the dilutions onto nutrient agar (B569324) plates and incubate overnight at 37°C. Count the resulting colonies to determine the number of viable bacteria (CFU/mL) and calculate the log reduction in viability compared to controls.

Protocol for In Vitro Phototoxicity Assessment in Cancer Cells

This protocol is a generalized procedure adapted from standard PDT evaluation methods.[18][19][20]

-

Cell Culture and Seeding: Culture a relevant cancer cell line (e.g., HepG2, A549) under standard conditions. Seed the cells into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.

-

Incubation with Photosensitizer: Remove the culture medium and add fresh medium containing various concentrations of Pchlide. Incubate for a defined period (e.g., 2-24 hours) in the dark to allow for cellular uptake.

-

Washing and Irradiation: After incubation, remove the Pchlide-containing medium and wash the cells twice with PBS. Add fresh, phenol (B47542) red-free medium. Irradiate the cells with a light source (e.g., LED or laser) at a wavelength corresponding to a Pchlide absorption peak (e.g., ~630 nm). Deliver a specific light dose (measured in J/cm²).

-

Post-Irradiation Incubation: Return the plates to the incubator for a further 24-48 hours.

-

Cell Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read with a plate reader, and cell viability is expressed as a percentage relative to untreated control cells.

Protocol for Detection of Singlet Oxygen (¹O₂) Generation

This protocol uses a fluorescent probe to detect ¹O₂.[19][21][22]

-

Reagent Preparation: Prepare a solution of Pchlide in a suitable buffer or solvent. Prepare a stock solution of a ¹O₂-selective fluorescent probe, such as Singlet Oxygen Sensor Green (SOSG) or DanePy.

-

Assay Mixture: In a fluorometer cuvette or a microplate well, mix the Pchlide solution with the fluorescent probe to a final working concentration.

-

Illumination and Measurement: Place the sample in a spectrofluorometer. Irradiate the sample with light at a wavelength absorbed by Pchlide. The generation of ¹O₂ will cause a change in the fluorescence of the probe (e.g., an increase in fluorescence for SOSG).

-

Data Acquisition: Record the fluorescence emission spectrum of the probe at its specific excitation/emission wavelengths over time during irradiation. An increase in fluorescence intensity indicates the production of ¹O₂. Compare the rate of fluorescence change with control samples (Pchlide without light, probe with light but no Pchlide) to confirm photosensitizer-dependent ¹O₂ generation.

Visualizations: Pathways and Workflows

Diagram 1: Photochemical Activation of this compound

Caption: Type II photosensitization mechanism of this compound (Pchlide).

Diagram 2: Experimental Workflow for In Vitro Phototoxicity Assessment

Caption: Workflow for evaluating the phototoxicity of Pchlide on cancer cells.

Diagram 3: Regulatory Role of POR in Chlorophyll Biosynthesis

Caption: Pchlide as a branchpoint between safe chlorophyll synthesis and phototoxicity.

Conclusion and Future Directions

This compound is a molecule of significant dichotomy. It is an indispensable precursor for life-sustaining chlorophyll, yet its intrinsic photophysical properties make it a potent, light-activated toxin. Understanding the mechanisms by which plants safely manage this intermediate provides valuable insights into photoprotection and cellular regulation.

For drug development professionals, the photosensitizing capabilities of Pchlide offer a compelling platform. Its natural origin, well-defined photochemical properties, and demonstrated efficacy against microbial and potentially cancerous cells make it an attractive candidate for new PDT agents. Future research should focus on:

-

Targeted Delivery Systems: Developing nanoparticle or antibody-drug conjugate systems to enhance the selective delivery of Pchlide to tumor tissues or microbial biofilms, thereby minimizing side effects.

-

Chemical Modifications: Synthesizing novel Pchlide derivatives with improved photophysical properties, such as higher singlet oxygen quantum yields and absorption at longer, more tissue-penetrant wavelengths.[5]

-

Combination Therapies: Investigating the synergistic effects of Pchlide-based PDT with other treatment modalities, including chemotherapy and immunotherapy, to enhance therapeutic outcomes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Overexpression of this compound Oxidoreductase C Regulates Oxidative Stress in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Light dependent this compound oxidoreductase: a succinct look - PMC [pmc.ncbi.nlm.nih.gov]